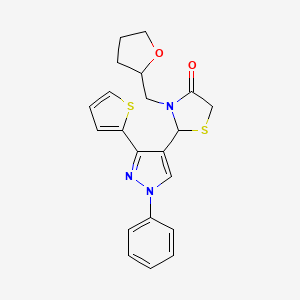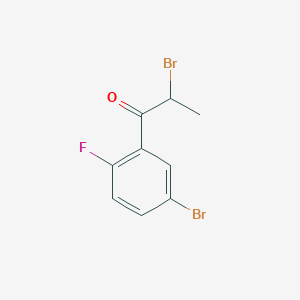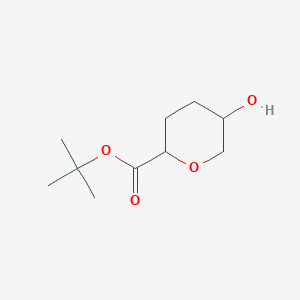
tert-butyl 5-hydroxytetrahydro-2H-pyran-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl 5-hydroxytetrahydro-2H-pyran-2-carboxylate is an organic compound with the molecular formula C10H18O4. It is a derivative of tetrahydropyran, a six-membered ring containing five carbon atoms and one oxygen atom. The compound features a tert-butyl ester group and a hydroxyl group, making it a versatile intermediate in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 5-hydroxytetrahydro-2H-pyran-2-carboxylate typically involves the reaction of tetrahydropyran derivatives with tert-butyl esters under controlled conditions. One common method is the esterification of 5-hydroxytetrahydro-2H-pyran-2-carboxylic acid with tert-butyl alcohol in the presence of a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Tert-butyl 5-hydroxytetrahydro-2H-pyran-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group using oxidizing agents such as pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate (PCC), Jones reagent.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Nucleophiles such as halides, amines, or thiols.
Major Products Formed
Oxidation: Formation of 5-oxotetrahydro-2H-pyran-2-carboxylate.
Reduction: Formation of 5-hydroxytetrahydro-2H-pyran-2-methanol.
Substitution: Formation of various substituted tetrahydropyran derivatives.
Wissenschaftliche Forschungsanwendungen
Tert-butyl 5-hydroxytetrahydro-2H-pyran-2-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of tert-butyl 5-hydroxytetrahydro-2H-pyran-2-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxyl and ester groups can participate in hydrogen bonding and electrostatic interactions with enzymes and receptors, influencing their activity. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-tert-Butyl-2-hydroxybenzaldehyde: A similar compound with a hydroxyl and aldehyde group, used in the synthesis of Schiff bases and other organic ligands.
tert-Butyl 2-(tetrahydro-2H-pyran-4-yl)hydrazinecarboxylate: Another derivative of tetrahydropyran with a hydrazinecarboxylate group.
Uniqueness
Tert-butyl 5-hydroxytetrahydro-2H-pyran-2-carboxylate is unique due to its combination of a tert-butyl ester and a hydroxyl group, which provides distinct reactivity and versatility in synthetic applications. Its structure allows for various chemical modifications, making it a valuable intermediate in the synthesis of diverse organic compounds.
Eigenschaften
Molekularformel |
C10H18O4 |
|---|---|
Molekulargewicht |
202.25 g/mol |
IUPAC-Name |
tert-butyl 5-hydroxyoxane-2-carboxylate |
InChI |
InChI=1S/C10H18O4/c1-10(2,3)14-9(12)8-5-4-7(11)6-13-8/h7-8,11H,4-6H2,1-3H3 |
InChI-Schlüssel |
JCEFYRILUAFZKD-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)C1CCC(CO1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


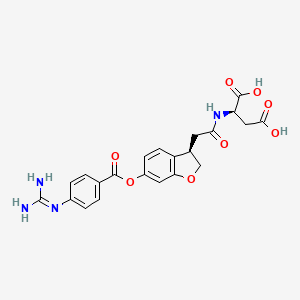
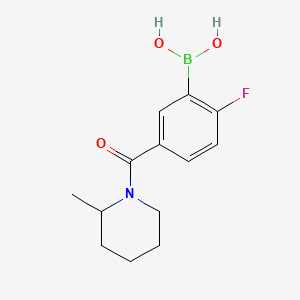
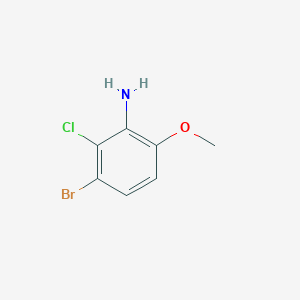
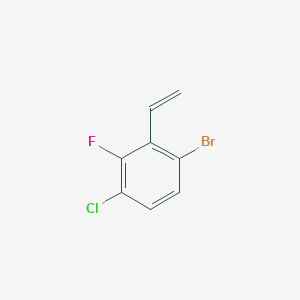
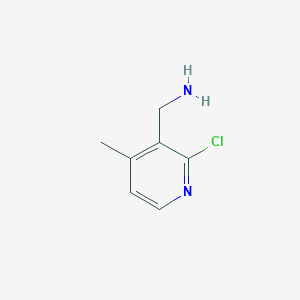
![4-amino-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-phenylpyrimidin-2-one](/img/structure/B12853102.png)
![3-Methyl-4,6-dioxo-1,4,5,6-tetrahydrocyclopenta[b]pyrrole-2-carbaldehyde](/img/structure/B12853112.png)
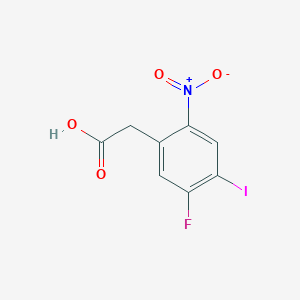


![4'-(Hydroxymethyl)[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B12853149.png)

